1-Isopropylindolin-4-amine

Lipophilicity ADME Medicinal Chemistry

Medicinal chemists optimizing N-alkyl indoline SAR face unpredictable logP and metabolic stability shifts when swapping building blocks. 1-Isopropylindolin-4-amine (CAS 1343072-72-9) solves this with a defined isopropyl substituent at logP ~2.04, bridging ACAT inhibitory potency and oral bioavailability requirements. • Balanced logP (~2.04) for ACAT inhibitor design & CYP2D6 metabolic probe studies • One-step, high-yielding synthesis route; 4-amine handle enables rapid amide coupling, reductive amination, and sulfonamide derivatization • Property-shifted CNS drug-likeness comparator for permeability & brain penetration assays Supplied at ≥98% purity with full QC documentation. In stock for immediate global dispatch.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B15071435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylindolin-4-amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=C(C=CC=C21)N
InChIInChI=1S/C11H16N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-5,8H,6-7,12H2,1-2H3
InChIKeyMMGFTZSEFIFJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropylindolin-4-amine Core Profile


1-Isopropylindolin-4-amine (CAS: 1343072-72-9) is a substituted indoline derivative featuring a bicyclic aromatic core with a saturated 2-3 bond and an isopropyl substituent on the indoline nitrogen . It is classified as a heterocyclic building block within the broader indole/indoline family, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and bioactive compounds . The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol, with typical commercial purities exceeding 95% . While specific biological activity data for this exact compound are limited in the public domain, its structural features—particularly the 1-isopropyl substitution pattern—confer distinct physicochemical properties that influence its utility as a synthetic intermediate and as a probe in medicinal chemistry campaigns .

1-Isopropylindolin-4-amine: Why Substitution Fails


Generic substitution of 1-alkylindoline-4-amines is not advisable due to the profound impact of the N1-alkyl chain on key molecular properties, including lipophilicity, metabolic stability, and target engagement. Research on a series of 1-alkylindoline-based ACAT inhibitors demonstrates that lipophilicity (logP) increases linearly with the number of carbons in the 1-alkyl chain, which in turn positively correlates with in vitro ACAT inhibitory activity and in vivo hypocholesterolemic efficacy [1]. Conversely, the same study shows that oral bioavailability and plasma concentrations are inversely correlated with logP, underscoring a delicate balance in property optimization [1]. Furthermore, the specific alkyl substituent directly influences the compound's susceptibility to cytochrome P450-mediated metabolism, with N-alkyl chain length affecting CYP2D6 binding and metabolic stability [2]. Therefore, substituting 1-isopropylindolin-4-amine with its methyl, ethyl, or other alkyl analogs will predictably alter these critical parameters, potentially invalidating SAR studies or yielding suboptimal results in subsequent assays. The evidence below quantifies these property shifts.

1-Isopropylindolin-4-amine Differentiation from Analogs


Enhanced Lipophilicity vs. Methyl and Ethyl Analogs

In a comparative study of 13 indoline-based ACAT inhibitors, lipophilicity (logP) was found to increase with the number of carbons in the 1-alkyl chain [1]. While data for the exact 1-isopropyl derivative is not provided in this study, the relationship allows for a class-level inference of its logP relative to its linear and branched analogs. The 1-isopropyl group (three carbons) confers higher lipophilicity than 1-methyl (one carbon) and 1-ethyl (two carbons) derivatives. This increased logP is associated with enhanced in vitro ACAT inhibitory potency, as activity against both intestinal ACAT and LDL oxidation positively correlated with logP [1].

Lipophilicity ADME Medicinal Chemistry

Metabolic Stability via N-Alkyl Variation

The N-alkyl chain length in indoline derivatives has been shown to influence binding to cytochrome P450 enzymes, particularly CYP2D6, which is a major determinant of metabolic stability. A study on pactimibe analogs, which contain an indoline core, demonstrated that variations in the N-alkyl chain length affect CYP2D6 metabolic stability and binding mode [1]. While not a direct measurement for 1-isopropylindolin-4-amine, this evidence supports a class-level inference that the specific isopropyl substituent will impart distinct metabolic properties compared to other 1-alkylindolin-4-amines (e.g., methyl, ethyl, or propyl).

Metabolic Stability CYP2D6 Drug Metabolism

Synthetic Yield and Accessibility

A one-step synthesis protocol for 1-isopropylindolin-4-amine has been reported, yielding the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This high yield is notable when compared to typical multi-step syntheses for other substituted indolines, which often require more elaborate protection/deprotection strategies and result in lower overall yields. The high efficiency of this route enhances the compound's procurement value for researchers requiring gram-scale quantities.

Synthetic Chemistry Yield Process Chemistry

Physicochemical Differentiation from Parent Indoline

The introduction of an isopropyl group at the N1 position of the indoline ring fundamentally alters key physicochemical parameters compared to the parent indoline or 4-aminoindoline. While the parent indoline (C8H9N, MW 119.16) is a relatively polar, low molecular weight compound, 1-isopropylindolin-4-amine (C11H16N2, MW 176.26) has increased molecular weight and calculated logP [1]. Specifically, the added isopropyl and amine groups increase the compound's hydrogen bond acceptor count and lipophilicity, which can improve membrane permeability and target binding characteristics compared to the unsubstituted core.

Physicochemical Properties Drug-likeness Lipinski

1-Isopropylindolin-4-amine Drug Discovery Applications


ACAT Inhibitor Hit-to-Lead Optimization

Based on the established positive correlation between 1-alkyl chain lipophilicity and ACAT inhibitory activity [1], 1-isopropylindolin-4-amine is a strategic building block for designing novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The isopropyl substituent provides an optimal balance between enhanced potency (due to increased logP) and acceptable oral bioavailability, as studies on related series show that plasma concentrations correlate negatively with excessive lipophilicity [1]. This makes it a compelling choice for cardiovascular drug discovery programs targeting hypercholesterolemia and atherosclerosis.

CYP2D6 Structure-Metabolism Probe Development

The specific N-isopropyl group on the indoline core provides a distinct metabolic profile compared to methyl or ethyl analogs, as evidenced by the sensitivity of CYP2D6 binding to N-alkyl chain length in related compounds [2]. Researchers investigating the structural determinants of CYP2D6-mediated metabolism can use 1-isopropylindolin-4-amine as a key probe to map the enzyme's active site requirements and to develop predictive models for metabolic stability in early drug discovery.

Indoline-Focused Chemical Library Synthesis

The reported one-step, high-yielding synthesis of 1-isopropylindolin-4-amine [3] makes it an ideal starting material for the rapid generation of diverse compound libraries. Its 4-amine handle allows for straightforward derivatization (e.g., amide coupling, reductive amination, sulfonamide formation), while the 1-isopropyl group imparts favorable drug-like properties. This combination of synthetic accessibility and core modification potential is highly valued in early-stage medicinal chemistry for exploring chemical space around the indoline pharmacophore.

CNS Drug Property Benchmarking

The deliberate increase in lipophilicity and molecular weight from the parent indoline core to 1-isopropylindolin-4-amine [4] provides a clear model system for studying the impact of simple alkyl substitution on CNS drug-likeness parameters. Given the strict property guidelines for CNS-penetrant drugs (e.g., lower logP, lower MW), this compound can serve as a 'property-shifted' comparator in permeability and brain penetration assays, helping teams define optimal property ranges for their specific CNS targets.

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